molecular formula C10H10Br2O2 B13006684 Methyl 2-bromo-2-(4-bromophenyl)propanoate

Methyl 2-bromo-2-(4-bromophenyl)propanoate

Cat. No.: B13006684
M. Wt: 321.99 g/mol
InChI Key: DIOWLHGFZXRYKC-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-(4-bromophenyl)propanoate is an organic compound with the molecular formula C10H10Br2O2. It is a brominated ester that is used in various chemical reactions and research applications. The compound is known for its reactivity due to the presence of bromine atoms, which makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-2-(4-bromophenyl)propanoate can be synthesized through the bromination of methyl 2-(4-bromophenyl)propanoate. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-2-(4-bromophenyl)propanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-bromo-2-(4-bromophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving brominated compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-bromo-2-(4-bromophenyl)propanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-bromophenyl)-2-methylpropanoate
  • Methyl 2-(4-bromomethylphenyl)propanoate
  • Methyl 2-bromo-3-(4-bromophenyl)propanoate

Uniqueness

Methyl 2-bromo-2-(4-bromophenyl)propanoate is unique due to its specific bromination pattern, which imparts distinct reactivity and properties compared to other similar compounds. Its dual bromine substitution makes it particularly useful in selective organic synthesis and research applications.

Properties

Molecular Formula

C10H10Br2O2

Molecular Weight

321.99 g/mol

IUPAC Name

methyl 2-bromo-2-(4-bromophenyl)propanoate

InChI

InChI=1S/C10H10Br2O2/c1-10(12,9(13)14-2)7-3-5-8(11)6-4-7/h3-6H,1-2H3

InChI Key

DIOWLHGFZXRYKC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Br)(C(=O)OC)Br

Origin of Product

United States

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